molecular formula C14H23NO2S B14393982 Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- CAS No. 90109-53-8

Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)-

Cat. No.: B14393982
CAS No.: 90109-53-8
M. Wt: 269.40 g/mol
InChI Key: VFCYKJRATPCSED-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two ethoxy groups and one ethylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- typically involves the introduction of ethoxy and ethylthio groups to the benzene ring. One common method is the ethylation of 3,5-diethoxybenzene followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted benzeneethanamine.

    Substitution: Various substituted benzeneethanamines depending on the nucleophile used.

Scientific Research Applications

Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- is unique due to the presence of both ethoxy and ethylthio groups, which can significantly influence its chemical reactivity and biological activity compared to other phenethylamines.

Properties

CAS No.

90109-53-8

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2-(3,5-diethoxy-4-ethylsulfanylphenyl)ethanamine

InChI

InChI=1S/C14H23NO2S/c1-4-16-12-9-11(7-8-15)10-13(17-5-2)14(12)18-6-3/h9-10H,4-8,15H2,1-3H3

InChI Key

VFCYKJRATPCSED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1SCC)OCC)CCN

Origin of Product

United States

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